6-Morpholinopyrimidine-4-carboxylic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name is 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid hydrochloride , reflecting its structural components:
- A pyrimidine ring (positions 4 and 6 substituted)
- A morpholine group at position 6
- A carboxylic acid at position 4
- A hydrochloride counterion
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂ClN₃O₃ | |
| Molecular weight | 245.66 g/mol | |
| SMILES | O=C(C1=NC=NC(N2CCOCC2)=C1)O.[H]Cl |
The morpholine ring (C₄H₈NO) contributes to solubility in polar solvents, while the pyrimidine core enables π-π stacking interactions. X-ray crystallography of analogous compounds, such as 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid (CID 57296890), reveals planar pyrimidine rings with bond angles consistent with aromaticity. The hydrochloride salt enhances crystalline stability, as evidenced by its melting point (>200°C).
Historical Context in Heterocyclic Chemistry Research
Morpholine-substituted pyrimidines emerged prominently in the 2000s during kinase inhibitor development. Key milestones include:
- 2009 : Discovery of 4-morpholino-6-arylpyrazolo[3,4-d]pyrimidines as mTOR/PI3K-α inhibitors, highlighting morpholine’s role in ATP-binding pocket interactions.
- 2020 : Optimization of pyrimidine-4-carboxamides, where 6-morpholinopyrimidine derivatives demonstrated subnanomolar IC₅₀ values against mTOR, underscoring their therapeutic potential.
The hydrochloride form gained traction for improving bioavailability, as seen in prodrug strategies for kinase inhibitors like gedatolisib.
Position Within Pyrimidinecarboxylic Acid Derivatives
This compound belongs to a subclass defined by:
- Pyrimidine backbone : Enables hydrogen bonding via N1 and N3.
- Carboxylic acid at C4 : Serves as a handle for amide coupling, as demonstrated in the synthesis of N-(benzo[c]thiadiazol-4-yl) derivatives.
- Morpholine at C6 : Enhances solubility and modulates electronic effects, contrasting with methyl (CAS 873450-14-7) or thiomorpholine (CID 121206186) analogs.
Comparative Analysis of Pyrimidinecarboxylic Acid Derivatives
The hydrochloride salt’s ionic character facilitates salt bridge formation in enzymatic binding pockets, a feature exploited in PI3K/mTOR inhibitor design.
Properties
IUPAC Name |
6-morpholin-4-ylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12;/h5-6H,1-4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLWSNCKTUBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under oxidative conditions. This reaction is catalyzed by lead tetraacetate (Pb(OAc)₄) or silver salts, producing halogenated pyrimidine derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pb(OAc)₄ + Br₂ | Anhydrous DCM, 80°C, 4h | 6-Morpholino-4-bromopyrimidine | 72% | |
| AgNO₃ + I₂ | Acetonitrile, reflux, 6h | 6-Morpholino-4-iodopyrimidine | 65% |
Mechanism :
-
The reaction proceeds via radical intermediates. Pb(OAc)₄ abstracts a hydrogen from the carboxylic acid, forming a carboxyl radical that decarboxylates to generate a carbon-centered radical.
-
Halogenation occurs through radical recombination with Br· or I· species .
Nucleophilic Substitution at Pyrimidine C-2 and C-4
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by the electron-withdrawing carboxylic acid group.
Key Findings :
-
C-4 substitutions are favored in polar protic solvents due to enhanced leaving-group stabilization .
-
Steric hindrance from the morpholine group directs nucleophiles to less hindered positions .
Condensation Reactions
The carboxylic acid participates in condensation with amines to form amides, a key step in drug discovery.
Optimization :
-
HATU/EDCI-mediated couplings achieve >90% yields with minimal racemization .
-
Sterically demanding amines require elevated temperatures (e.g., 50°C) .
Reduction of the Pyrimidine Ring
The pyrimidine ring can be reduced to dihydropyrimidines under catalytic hydrogenation.
| Catalyst | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 24h | 6-Morpholino-1,4-dihydropyrimidine-4-carboxylic acid | 85% | |
| PtO₂ | H₂ (3 atm), AcOH, 12h | 6-Morpholino-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | 68% |
Limitations :
-
Over-reduction to tetrahydropyrimidines occurs with prolonged reaction times.
-
Morpholine ring stability under acidic conditions limits catalyst choice.
Morpholine Ring Functionalization
The morpholine group undergoes ring-opening or substitution under strong acidic/basic conditions.
Applications :
-
Ring-opening products serve as intermediates for polyethylene glycol (PEG)-linked derivatives .
-
N-Methylation enhances lipophilicity for blood-brain barrier penetration.
Oxidative Degradation
Oxidizing agents like KMnO₄ or H₂O₂ degrade the pyrimidine ring, forming urea derivatives.
| Oxidizing Agent | Conditions | Product | Pathway | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 3h | Morpholine-4-carboxamide + CO₂ | C-N cleavage | |
| H₂O₂ (30%) | AcOH, RT, 24h | 6-Morpholinouracil | Ring contraction |
Mechanistic Insight :
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for modifications that can enhance biological activity.
Biology
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules. For instance, it has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in lipid metabolism and signaling pathways .
Medicine
The compound shows potential therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its derivatives have been studied for their effects on various cancer cell lines, demonstrating significant cytotoxic activity .
Case Study 1: Inhibition of NAPE-PLD
A study focused on optimizing the structure-activity relationship of pyrimidine-4-carboxamide derivatives identified this compound as a potent inhibitor of NAPE-PLD, with improved potency through structural modifications. The most potent derivative exhibited an IC50 value of 72 nM, showcasing its potential for further in vivo studies .
| Compound | IC50 (nM) | Description |
|---|---|---|
| LEI-401 | 72 | Optimized derivative of this compound |
Case Study 2: Antidiabetic Potential
Research has highlighted the antidiabetic potential of heterocyclic compounds similar to this compound. Compounds exhibiting inhibition of protein tyrosine phosphatase 1B (PTP1B) were evaluated for their effects on glucose levels in diabetic models, indicating that modifications to the morpholine structure could enhance efficacy against diabetes .
| Compound | PTP1B IC50 (μM) | Blood Glucose Reduction (%) |
|---|---|---|
| Compound A | 7.31 | 32.13 |
| Compound B | 8.73 | 31 |
Mechanism of Action
The mechanism of action of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinopyrimidine-4-carboxylic acid hydrochloride
- 4-Morpholinopyrimidine-6-carboxylic acid hydrochloride
- 6-Morpholinopyrimidine-2-carboxylic acid hydrochloride
Uniqueness
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxylic acid group and the morpholine ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its structure, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
This compound primarily acts as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids, which are involved in various physiological processes including inflammation and pain signaling.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of pyrimidine derivatives, indicating that modifications to the morpholine and carboxylic acid groups can significantly impact biological activity. For instance, the introduction of different substituents at the R positions on the pyrimidine ring has shown variations in inhibitory potency against NAPE-PLD, with some derivatives exhibiting sub-micromolar activity (IC values ranging from 72 nM to 10 μM) .
Antidiabetic Properties
Research has indicated that this compound exhibits potential antidiabetic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. In vitro assays demonstrated that certain derivatives of this compound could lower glucose levels significantly in diabetic models .
Inhibition Studies
A detailed analysis of the inhibitory effects on NAPE-PLD revealed that specific analogs of this compound could effectively block enzyme activity, thus increasing levels of bioactive lipids that may have therapeutic benefits in metabolic disorders. The following table summarizes key findings from inhibition studies:
| Compound | Target Enzyme | IC (μM) | Remarks |
|---|---|---|---|
| 6-Morpholinopyrimidine-4-carboxylic acid | NAPE-PLD | 0.072 | Sub-micromolar potency |
| Analog A | PTP1B | 7.31 | Effective in lowering blood glucose |
| Analog B | PTP1B | 8.73 | Comparable to standard drugs |
Case Studies
Case Study 1: Antidiabetic Activity
In a controlled laboratory study, rats treated with this compound showed a reduction in blood glucose levels by approximately 30% over seven days compared to untreated controls. This suggests a promising avenue for further research into its use as an antidiabetic agent .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete substitution.
- Optimize pH during salt formation to avoid over-acidification, which may degrade the morpholine ring.
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine integration at δ 3.6–3.8 ppm for N-CH₂ groups) and aromatic protons in the pyrimidine ring (δ 8.0–9.0 ppm). Carboxylic acid protons are typically absent due to salt formation .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and N-H stretches (~2500 cm⁻¹ for hydrochloride salt) .
- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]+ for free acid: 225.1 g/mol; hydrochloride salt adds 36.46 g/mol) .
Q. Methodological Approach :
- Use kinetic studies (UV-Vis monitoring) to compare reaction rates under controlled conditions (pH 7–9, 25–40°C).
- Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Systematic SAR Studies : Vary substituents (e.g., replace morpholine with piperidine) and test against standardized assays (e.g., kinase inhibition). For example, a 2024 study found that N-methylation of morpholine reduced off-target binding by 40% .
- Data Normalization : Account for variability in assay conditions (e.g., ATP concentration in kinase assays) by replicating experiments under identical protocols .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify consensus targets .
Example :
Contradictory IC₅₀ values for EGFR inhibition (2 μM vs. 8 μM) were resolved by controlling for cellular ATP levels, confirming the lower value as accurate .
Basic: What are the recommended protocols for ensuring high purity of this compound during synthesis?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to isolate the hydrochloride salt. Cooling to 4°C yields crystals with >99% purity .
- Column Chromatography : For intermediates, employ silica gel (230–400 mesh) with a gradient of 5–10% MeOH in CH₂Cl₂ to remove unreacted morpholine .
- Lyophilization : For hygroscopic batches, freeze-drying from tert-butanol minimizes water absorption .
Q. Quality Control :
Advanced: How can computational chemistry aid in predicting the binding affinity of this compound to target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The morpholine group’s oxygen forms hydrogen bonds with Lys89, while the carboxylic acid interacts with Asp145 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. A 2023 study showed that protonation of the carboxylic acid group enhances residence time by 20% .
- QSAR Models : Correlate Hammett σ values of substituents with inhibitory activity (R² = 0.85 for kinase targets) .
Case Study :
Predicted ΔG = -9.2 kcal/mol for PARP1 binding matched experimental SPR data (KD = 120 nM), validating the computational approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
